2-Amino-5-fluoro-4-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related benzoic acid derivatives often involves multistep chemical processes including nitrification, esterification, and hydronation starting from simpler benzoic acid compounds. For instance, methyl 2-amino-5-fluorobenzoate can be synthesized from 3-fluorobenzoic acid through nitrification, esterification, and reduction processes, yielding significant final products with high purity and yield Yin Jian-zhong, 2010.
Molecular Structure Analysis
The molecular structure of related compounds, like 5-amino-2-nitrobenzoic acid, has been studied using techniques such as X-ray diffraction, revealing its crystalline structure and how it forms hydrogen bonds within the crystal lattice. These studies help in understanding the molecular geometry and interactions at the atomic level R. Mrozek & T. Głowiak, 2004.
Scientific Research Applications
Sensitive Detection of Peptide Activity : Yoshinaga et al. (1994) developed a sensitive method to detect peptides using a derivatization reagent, which is crucial for analyzing amino acid composition and activity in biological samples (Yoshinaga et al., 1994).
High-Performance Liquid Chromatography (HPLC) : Watanabe and Imai (1981) described the use of 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a pre-column fluorescent labeling reagent for HPLC of amino acids, which is essential in biochemistry and medical diagnostics (Watanabe & Imai, 1981).
Solid-Phase Synthesis : Research by Kilburn et al. (2000) and others has explored the use of related compounds in solid-phase synthesis, a critical method in drug discovery for generating various pharmacologically relevant molecules (Kilburn, Lau, & Jones, 2000).
Building Blocks for Heterocyclic Scaffolds : Křupková et al. (2013) discussed using related chloro-fluoro-nitrobenzoic acid as a building block for synthesizing various heterocyclic compounds, which are foundational structures in many therapeutic agents (Křupková, Funk, Soural, & Hlaváč, 2013).
Fluorometric Determination : Imai and Watanabe (1981) demonstrated the use of related fluorogenic reagents for the sensitive and selective determination of amino acids, beneficial in various biochemical and clinical contexts (Imai & Watanabe, 1981).
Safety And Hazards
properties
IUPAC Name |
2-amino-5-fluoro-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJVJQGXIAONSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-fluoro-4-nitrobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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